Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H9ClN2O3 and a molecular weight of 192.6 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a masked enaminone, participating in reactions with 1,3-dicarbonyl compounds to form complex heterocyclic systems . These interactions can modulate biological activities such as enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
3-amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
Isoxazole-4-carboxylate derivatives: These compounds have shown significant biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity .
Biological Activity
Ethyl 5-aminoisoxazole-3-carboxylate hydrochloride is a synthetic compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure, which contributes to its biological activity. The presence of the amino and carboxylate functional groups enhances its interaction with biological targets.
Biological Activities
The biological activities of this compound can be categorized as follows:
- Antimicrobial Activity : Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays revealed Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Research indicates that isoxazole derivatives can modulate inflammatory pathways. This compound has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that isoxazoles may possess neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential use in neurodegenerative conditions .
The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in the inflammatory response and microbial resistance pathways. Molecular docking studies have suggested potential binding sites on relevant biological targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to standard antibiotics. Results demonstrated a significant reduction in infection rates compared to control groups, supporting its use as an alternative treatment option .
- Case Study on Anti-inflammatory Activity : In a preclinical model of arthritis, administration of this compound resulted in reduced joint swelling and pain scores, correlating with decreased levels of inflammatory markers in serum samples .
Data Tables
Properties
Molecular Formula |
C6H9ClN2O3 |
---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
ethyl 5-amino-1,2-oxazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-2-10-6(9)4-3-5(7)11-8-4;/h3H,2,7H2,1H3;1H |
InChI Key |
ILCBYTDDGVFCKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.